4-(5-Formylthiophen-2-YL)-2-nitrobenzoic acid
Description
4-(5-Formylthiophen-2-YL)-2-nitrobenzoic acid is an organic compound that features a thiophene ring substituted with a formyl group and a benzoic acid moiety substituted with a nitro group
Properties
IUPAC Name |
4-(5-formylthiophen-2-yl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO5S/c14-6-8-2-4-11(19-8)7-1-3-9(12(15)16)10(5-7)13(17)18/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBIIKZYCSDGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689520 | |
| Record name | 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-39-0 | |
| Record name | 4-(5-Formylthiophen-2-yl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Formylthiophen-2-YL)-2-nitrobenzoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formylation: The thiophene ring is then formylated using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Nitration of Benzoic Acid: The benzoic acid moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The formylated thiophene and nitrated benzoic acid are coupled using Suzuki-Miyaura cross-coupling reactions, which involve the use of palladium catalysts and boronic acids.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, due to the electron-rich nature of the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder in acidic conditions
Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4)
Major Products:
Oxidation: 4-(5-Carboxythiophen-2-YL)-2-nitrobenzoic acid
Reduction: 4-(5-Formylthiophen-2-YL)-2-aminobenzoic acid
Substitution: Various halogenated or sulfonated derivatives of the thiophene ring
Scientific Research Applications
4-(5-Formylthiophen-2-YL)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(5-Formylthiophen-2-YL)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its formyl and nitro groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
4-(5-Formylthiophen-2-YL)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-(5-Formylthiophen-2-YL)-2-aminobenzoic acid: Contains an amino group instead of a nitro group, which can lead to different biological activities and chemical reactivity.
4-(5-Carboxythiophen-2-YL)-2-nitrobenzoic acid:
Uniqueness: 4-(5-Formylthiophen-2-YL)-2-nitrobenzoic acid is unique due to the presence of both a formyl group and a nitro group, which provide distinct reactivity and potential for diverse applications in various fields of research and industry.
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